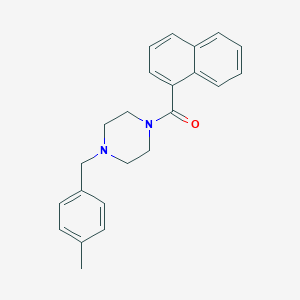
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylcarbonyl)piperazine, commonly known as PCCP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of PCCP is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. PCCP has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Biochemical and physiological effects:
PCCP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. PCCP has also been shown to increase the levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using PCCP in lab experiments is that it has a high potency and a long duration of action, which allows for precise control of experimental conditions. However, one limitation is that PCCP is a psychoactive drug, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on PCCP. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of PCCP and its effects on the brain and behavior.
Synthesis Methods
The synthesis of PCCP involves the reaction of 1-(4-phenylcyclohexyl)piperazine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure PCCP.
Scientific Research Applications
PCCP has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. PCCP has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
properties
Product Name |
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylcarbonyl)piperazine |
|---|---|
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[4-(4-phenylcyclohexyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(20-7-4-12-23-17-20)25-15-13-24(14-16-25)21-10-8-19(9-11-21)18-5-2-1-3-6-18/h1-7,12,17,19,21H,8-11,13-16H2 |
InChI Key |
YIUDNOSFZAHYPU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
